ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate
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Overview
Description
Ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate is a useful research compound. Its molecular formula is C25H20F3N3O4 and its molecular weight is 483.447. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrrole Derivatives : Research by Velikorodov, Kuanchalieva, and Ionova (2011) explored the synthesis of ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, which are closely related to the compound . This study highlighted a method involving the reaction of certain carbamates with ethyl 3-aminocrotonate, indicating a pathway for the synthesis of similar complex molecules (Velikorodov et al., 2011).
Formation of Tetracyclic Pyrimido[1′,2′1,2]pyrido[3,2-b]indole Ring System
: A study by Hermecz et al. (1991) described the formation of a new tetracyclic ring system related to the chemical structure . This work provided insight into the acid-catalyzed intramolecular nucleophilic addition processes, which are fundamental to understanding the chemical behavior and potential applications of such complex molecules (Hermecz et al., 1991).
Study of Photoisomerisation in Related Compounds : Vyňuchal et al. (2008) investigated the absorption, fluorescence, and photoisomerisation of compounds closely related to the specified chemical. Their research on E – Z photoisomerisation and the thermal stability of Z-isomers provides valuable information on the photochemical properties of similar complex organic molecules (Vyňuchal et al., 2008).
Synthesis and Oxidation Processes : Campaigne and Shutske (1974) focused on the synthesis and oxidation processes of related compounds, exploring reactions with oxygen in different environments. Their work contributes to understanding the reactivity and potential transformations of similar molecules under oxidative conditions (Campaigne & Shutske, 1974).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . The presence of a trifluoromethyl group at the 5-position of pyridine is essential for certain biological activities .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
ethyl 3-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethoxy]pyrido[1,2-a]indole-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O4/c1-2-34-24(33)23-18-11-10-17(13-21(18)31-12-6-5-9-20(23)31)35-15-22(32)30-29-14-16-7-3-4-8-19(16)25(26,27)28/h3-14H,2,15H2,1H3,(H,30,32)/b29-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEFEKBCYCSJGL-IPPBACCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NN=CC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)N/N=C/C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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